1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate, also known as diethyl 2-acetamidomalonate with the molecular formula and a molecular weight of approximately 269.297 g/mol, is a compound that features both malonate and acetamide functional groups. This compound is categorized under malonic acid derivatives and is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, such as Benchchem and Molport, which provide detailed information about its structure and properties. It falls under the classification of malonic acid derivatives, specifically those containing acetamide functionalities. The compound's CAS number is 19013-58-2, which facilitates its identification in chemical databases.
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate can be synthesized through several methods involving the reaction of diethyl malonate with appropriate alkylating agents. A common synthetic route involves the following steps:
The reaction conditions typically require careful control of temperature and stoichiometry to ensure high yields and purity of the final product. The use of solvents such as dimethylformamide or tetrahydrofuran may facilitate the reaction by providing a suitable medium for nucleophilic attack.
The structural representation of 1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate reveals several key features:
The SMILES notation for this compound is CCOC(=O)C(CC#CC)(NC(C)=O)C(=O)OCC
, which provides insight into its connectivity and functional groups. The structural formula indicates that it has a complex arrangement conducive to various chemical reactions.
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate can participate in various chemical reactions typical for malonate derivatives:
The mechanism of action primarily involves nucleophilic attack on electrophilic centers within the molecule:
Kinetic studies may reveal that these reactions proceed via first-order kinetics concerning the concentration of reactants involved in nucleophilic attack.
Relevant data from literature indicate that similar compounds exhibit high reactivity towards electrophiles due to their electron-deficient carbonyl carbons.
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate has potential applications in:
Research into similar compounds indicates their utility in developing new therapeutic agents or as precursors for bioactive molecules.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4